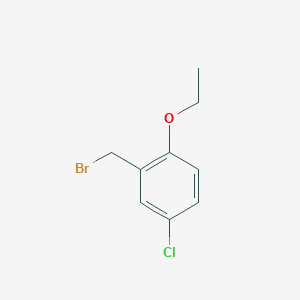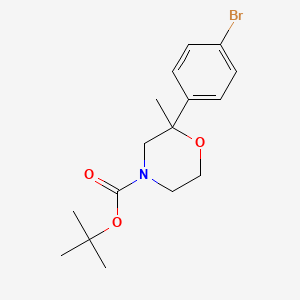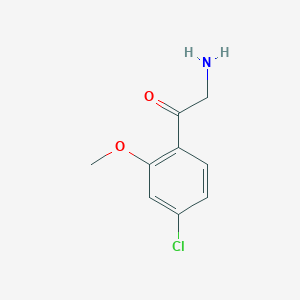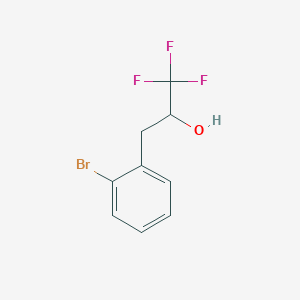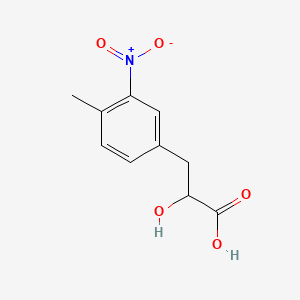
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is an organic compound with a molecular formula of C10H11NO5 This compound is characterized by the presence of a hydroxy group, a nitro group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methylphenylpropanoic acid, followed by the introduction of a hydroxy group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methyl-3-nitrophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methyl-3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-Hydroxy-3-(4-methylphenyl)propanoic acid
- 2-Hydroxy-3-(3-nitrophenyl)propanoic acid
Uniqueness
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
ULTBFDZMGSHQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


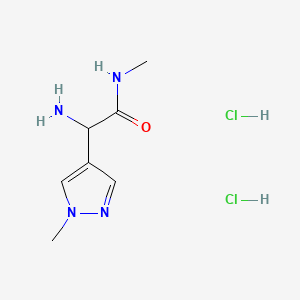
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
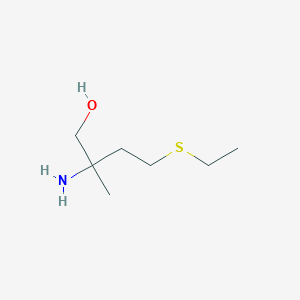

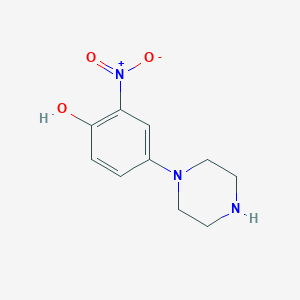
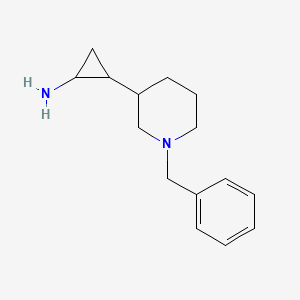
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
